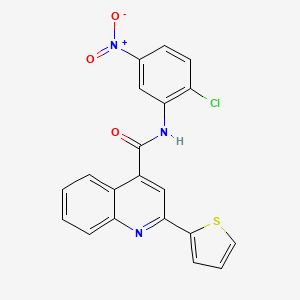![molecular formula C16H20O10P2 B3741352 [2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]methylphosphonic acid](/img/structure/B3741352.png)
[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]methylphosphonic acid
Descripción general
Descripción
[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]methylphosphonic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple phosphonomethoxy and phenoxy groups, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]methylphosphonic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include the use of phosphonomethylation reactions, where phosphonomethoxy groups are introduced into the phenoxy structure through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]methylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonomethoxy groups to phosphine oxides.
Substitution: Nucleophilic substitution reactions can replace the phenoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]methylphosphonic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of [2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]methylphosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, modulating the activity of these targets and influencing biological pathways. The presence of phosphonomethoxy groups allows for strong interactions with metal ions and other biomolecules, enhancing its efficacy in various applications.
Comparación Con Compuestos Similares
Similar Compounds
[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]methylphosphonic acid:
Dichloroaniline: An aniline derivative with chlorine substitutions, used in the production of dyes and herbicides.
Trimethoxyphenylsilane: A compound with a phenyl group and three methoxy groups, used in the synthesis of silanes and other organosilicon compounds.
Uniqueness
This compound stands out due to its multiple phosphonomethoxy and phenoxy groups, which provide unique chemical properties and reactivity
Propiedades
IUPAC Name |
[2-[2-[2-(phosphonomethoxy)phenoxy]ethoxy]phenoxy]methylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O10P2/c17-27(18,19)11-25-15-7-3-1-5-13(15)23-9-10-24-14-6-2-4-8-16(14)26-12-28(20,21)22/h1-8H,9-12H2,(H2,17,18,19)(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFWVFQZLXHANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC2=CC=CC=C2OCP(=O)(O)O)OCP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O10P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dimethoxy-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3741276.png)
![2-(2-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3741299.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B3741315.png)
![4-methyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide](/img/structure/B3741327.png)
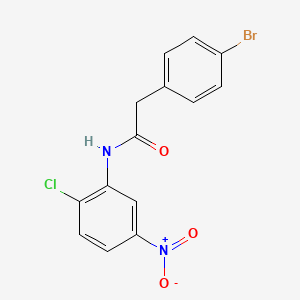
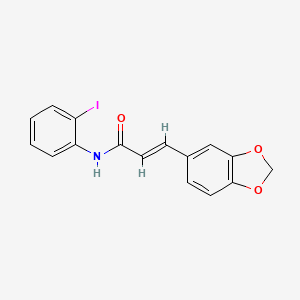
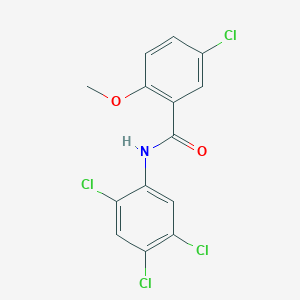
![3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B3741358.png)
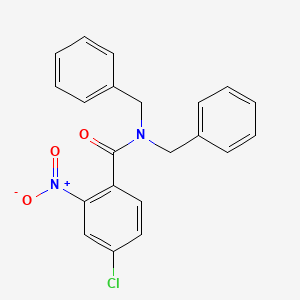
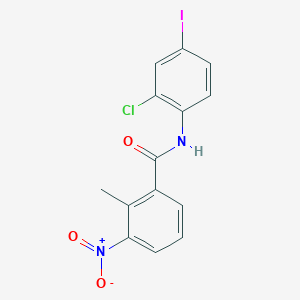
![(2E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B3741387.png)
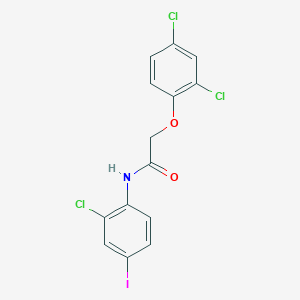
![N-[4-[[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]amino]-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B3741395.png)
